N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide is a tetrazole-based compound featuring a cyclohexyl group attached to the tetrazole ring and a propionamide moiety linked via a methyl bridge. This article focuses on comparative analysis with these analogs, emphasizing structural variations and their implications.
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-2-11(17)12-8-10-13-14-15-16(10)9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTCYGYWBZRMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NN=NN1C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide typically involves the reaction of a cyclohexyl-substituted tetrazole with a propionamide derivative. One common method involves the use of a Ugi-azide four-component reaction, which includes an aldehyde, an amine, an isocyanide, and trimethylsilyl azide (TMSN3) as the azide source . The reaction is carried out in water as a solvent with tetradecyltrimethylammonium bromide (TTAB) as a catalyst, providing a hydrophobic micellar reaction site .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvent and catalyst can also be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazoles or amides.
Scientific Research Applications
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory, antiviral, and antibiotic properties.
Mechanism of Action
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate specific pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations
The target compound differs from the 5a–5j series primarily in its substituents:
- Core Structure : Both share the 1-cyclohexyl-1H-tetrazol-5-yl group.
- Key Differences :
- The target compound has a propionamide group (-CH2-CO-NH2) attached to the tetrazole-methyl, while the 5a–5j analogs feature a substituted benzenamine group linked to a methyl bridge containing a 2-(prop-2-ynyloxy)phenyl moiety.
- The absence of the 2-(prop-2-ynyloxy)phenyl group in the target compound reduces aromaticity and steric bulk.
Physicochemical Properties
A comparison of the 5a–5j series (Table 1) reveals trends influenced by substituents:
Table 1: Properties of Structural Analogs (5a–5j)
| Compound | Substituent | Color | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 5a | Benzenamine | White | 98 | 112 | - |
| 5b | 2-Bromo | Brown | 85 | 186 | 388.00 |
| 5c | 4-Fluoro | White | 80 | 189 | 405.40 |
| 5d | 2,4-Dimethyl | White | 83 | 199 | 415.50 |
| 5e | 3,5-Dichloro | Yellow-White | 89 | 189 | - |
| 5f | 4-Fluoro-2-methyl | Pale Yellow | 77 | 183 | - |
| 5g | 2-Fluoro | White | 70 | 184 | - |
| 5h | 3-Chloro-4-fluoro | Pale Yellow | 72 | 210 | - |
| 5i | 4-Nitro | Yellow-White | 86 | 181 | - |
| 5j | 2,5-Dimethyl | Red | 73 | 183 | - |
Key Observations :
Melting Points :
- Electron-withdrawing groups (e.g., nitro in 5i, halogens in 5e, 5h) correlate with lower melting points (181–189°C), likely due to reduced crystallinity.
- Bulky substituents (e.g., 2,4-dimethyl in 5d) increase melting points (199°C) via enhanced van der Waals interactions .
- The target compound’s aliphatic propionamide group may lower its melting point compared to aromatic analogs.
Synthetic Yields :
- Electron-deficient anilines (e.g., 4-nitro in 5i) yield higher products (86–89%) due to favorable reactivity in the Au-catalyzed multicomponent synthesis .
- Steric hindrance (e.g., 2,5-dimethyl in 5j) reduces yields (73%).
Spectral Characteristics :
- IR Spectra : All analogs show NH stretching (3418–3222 cm⁻¹) and C≡C vibrations (~2120 cm⁻¹) . The target compound would exhibit additional C=O stretching (~1650 cm⁻¹) from the amide group.
- NMR : Aromatic protons in 5a–5j appear at δ 6.5–8.0 ppm, while the target compound’s propionamide may show distinct δ 2.0–3.0 ppm signals for CH2 and CH3 groups.
Implications of Structural Differences
- Solubility : The propionamide group may enhance polarity, improving aqueous solubility compared to aromatic analogs.
- Regulatory Considerations: Legislative documents (e.g., ) emphasize precise nomenclature for structural analogs, underscoring the need for unambiguous identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
